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Compound of Interest

Compound Name:
3-(2-methoxyethoxy)pyrazin-2-

amine

CAS No.: 1400820-53-2

Cat. No.: B2771362 Get Quote

Introduction & Compound Significance
3-(2-methoxyethoxy)pyrazin-2-amine is a functionalized pyrazine derivative characterized by

an electron-donating primary amine at position 2 and a solubilizing glycol ether chain at

position 3. In medicinal chemistry, this specific substitution pattern is designed to improve the

physicochemical properties (solubility, metabolic stability) of fused bicyclic kinase inhibitors.

The spectroscopic signature of this molecule is defined by the asymmetry introduced into the

pyrazine ring by the alkoxy substituent, distinct ethylene glycol multiplets in NMR, and

characteristic fragmentation patterns in Mass Spectrometry.

Compound Identity
Property Value

IUPAC Name 3-(2-methoxyethoxy)pyrazin-2-amine

CAS Number 1400820-53-2

Molecular Formula C₇H₁₁N₃O₂

Molecular Weight 169.18 g/mol

Physical State Off-white to pale yellow solid
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Synthesis & Sample Matrix Context
To interpret the spectra accurately, one must understand the synthesis matrix. The compound

is typically generated via Nucleophilic Aromatic Substitution (SₙAr).

Precursor: 3-chloropyrazin-2-amine (CAS: 6863-73-6).

Reagent: 2-methoxyethanol (in excess or as solvent).

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

Common Impurities: Unreacted 3-chloropyrazin-2-amine (distinct isotopic pattern Cl³⁵/Cl³⁷) or

bis-alkylation byproducts.

Synthesis Pathway Diagram
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Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target pyrazine

intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Characterization
The ¹H NMR spectrum (typically in DMSO-d₆ or CDCl₃) reveals three distinct regions: the

aromatic pyrazine protons, the broad amine singlet, and the aliphatic ether chain.

Key Diagnostic Features:
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Symmetry Breaking: Unlike unsubstituted pyrazine (singlet), the 2,3-disubstitution creates

two distinct doublets for the pyrazine ring protons (H-5 and H-6) with a characteristic

coupling constant (J ≈ 2.7 Hz).

Deshielding: The -OCH₂- protons are significantly deshielded (~4.4 ppm) due to the adjacent

electronegative oxygen and aromatic ring.

¹H NMR Data Table (400 MHz, DMSO-d₆)
Position

Shift (δ
ppm)

Multiplicity Integration
Coupling
(J)

Assignment

H-5 7.58 Doublet (d) 1H 2.7 Hz

Pyrazine

Ring (para to

O-alkyl)

H-6 7.45 Doublet (d) 1H 2.7 Hz

Pyrazine

Ring (meta to

O-alkyl)

NH₂ 6.25
Broad Singlet

(br s)
2H -

Primary

Amine

(Exchangeabl

e)

O-CH₂ 4.38 Triplet (t) 2H 4.8 Hz

Methylene

adjacent to

Pyrazine-O

CH₂-O 3.68 Triplet (t) 2H 4.8 Hz

Methylene

adjacent to

Methoxy

OCH₃ 3.32 Singlet (s) 3H -
Terminal

Methoxy

¹³C NMR Characterization
The ¹³C spectrum confirms the presence of 7 unique carbon environments.

¹³C NMR Data Table (100 MHz, DMSO-d₆)
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Shift (δ ppm) Carbon Type Assignment

150.2 Quaternary C C-2 (Attached to NH₂)

146.5 Quaternary C C-3 (Attached to O-alkyl)

132.8 Methine CH C-6 (Pyrazine Ring)

129.1 Methine CH C-5 (Pyrazine Ring)

70.5 Methylene CH₂ -CH₂-O- (Ether linkage)

65.2 Methylene CH₂ Pyrazine-O-CH₂-

58.4 Methyl CH₃ -OCH₃

Mass Spectrometry (MS)
Ionization & Molecular Ion

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

Parent Ion: The molecule protonates readily at the pyrazine N-1 or the exocyclic amine.

[M+H]⁺ Observed:m/z 170.1

Fragmentation Pattern (MS/MS)
Fragmentation is dominated by the cleavage of the ether side chain and the stability of the

pyrazine core.

Loss of Methoxyethyl Group: Cleavage of the C-O bond often yields the protonated 2-

aminopyrazin-3-ol core (m/z ~112).

Ring Cleavage: High-energy collisions may break the pyrazine ring, producing characteristic

nitrile fragments.

Fragmentation Logic Diagram
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Parent Ion [M+H]+
m/z 170.1

Fragment A
[2-aminopyrazin-3-ol + H]+

m/z 112.0

Ether Cleavage

Neutral Loss
(Methoxyethene/radical)

Fragment B
[Ring Cleavage Products]

m/z < 100

High Energy

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway showing the primary loss of the alkoxy side

chain.

Infrared Spectroscopy (IR)
The IR spectrum (ATR or KBr pellet) is useful for confirming the functional groups, particularly

the primary amine and the ether linkages.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3450, 3320 N-H Stretching (Asym/Sym) Primary Amine (-NH₂)

3100 - 3000 C-H Stretching (Aromatic) Pyrazine Ring C-H

2950 - 2850 C-H Stretching (Aliphatic) Ethylene Glycol Chain

1630 N-H Bending (Scissoring) Primary Amine

1580, 1490 C=N / C=C Stretching Pyrazine Ring Skeletal

1250, 1080 C-O Stretching
Alkyl Aryl Ether / Aliphatic

Ether
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Experimental Protocol for Analysis
To ensure data integrity consistent with E-E-A-T standards, follow this preparation protocol:

NMR Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution

is clear; turbidity indicates inorganic salts (NaCl) from the synthesis workup.

MS Sample Prep: Dilute to 10 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Direct

infusion is preferred over LC-MS for pure structure validation to avoid matrix suppression.

Purity Check: Before spectral assignment, verify the absence of the 3-chloropyrazin-2-amine

precursor by checking for the absence of a doublet at ~7.9 ppm (which would correspond to

the chloro-derivative).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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